Tan 999

説明

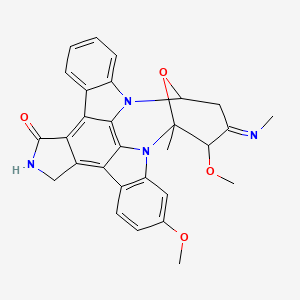

Structure

3D Structure

特性

CAS番号 |

124843-68-1 |

|---|---|

分子式 |

C29H26N4O4 |

分子量 |

494.5 g/mol |

IUPAC名 |

3,24-dimethoxy-2-methyl-4-methylimino-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21(26),22,24,27-nonaen-16-one |

InChI |

InChI=1S/C29H26N4O4/c1-29-27(36-4)18(30-2)12-21(37-29)32-19-8-6-5-7-15(19)23-24-17(13-31-28(24)34)22-16-10-9-14(35-3)11-20(16)33(29)26(22)25(23)32/h5-11,21,27H,12-13H2,1-4H3,(H,31,34) |

InChIキー |

ZXQPCJUWQQAWKY-YKQZZPSBSA-N |

SMILES |

CC12C(C(=NC)CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=C(N2C7=C53)C=C(C=C8)OC)CNC6=O)OC |

正規SMILES |

CC12C(C(=NC)CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=C(N2C7=C53)C=C(C=C8)OC)CNC6=O)OC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Tan 999; Tan999; Tan-999 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to TAN-999: An Indolocarbazole Alkaloid with Macrophage-Activating Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAN-999 is a naturally occurring indolocarbazole alkaloid isolated from the culture broth of Nocardiopsis dassonvillei C-71425.[1] Structurally related to the well-known kinase inhibitor staurosporine, TAN-999 has demonstrated significant immunomodulatory activity, specifically as a potent activator of macrophages.[1][2] This technical guide provides a comprehensive overview of TAN-999, including its chemical properties, biological functions, and the experimental methodologies used to characterize its activity. The information presented is intended to support further research and potential therapeutic development of this compound.

Chemical and Physical Properties

TAN-999 is a complex heterocyclic molecule with a core indolocarbazole structure. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C29H26N4O4 | [3] |

| Molecular Weight | 494.55 g/mol | [3][4] |

| CAS Number | 124843-68-1 | [3][4] |

| Class | Indolocarbazole Alkaloid | [1][3] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Storage | Dry, dark, at 0-4°C for short term or -20°C for long term | [3] |

Biological Activity: Macrophage Activation

The primary biological activity of TAN-999 is the activation of macrophages.[1] In vitro and in vivo studies have shown that TAN-999 enhances various macrophage functions, suggesting its potential as an immunomodulatory agent.

In Vitro Effects on Macrophage Function

Studies on murine macrophage cell lines (Mm 1 and J774A.1) and proteose-peptone elicited peritoneal macrophages from mice have demonstrated that TAN-999 induces several key indicators of macrophage activation.[1]

| Parameter | Cell Line/Type | Effect |

| Cell Spreading | Murine macrophage cell line Mm 1 | Induced |

| Phagocytic Activity | Murine macrophage cell lines Mm 1 and J774A.1 | Augmented |

| Fc gamma Receptor Expression | Murine macrophage cell lines Mm 1 and J774A.1 | Augmented |

| β-glucuronidase Activity | Murine macrophage cell lines Mm 1 and J774A.1 | Augmented |

| Phagocytosis-dependent Respiratory Burst | Proteose-peptone elicited peritoneal macrophages | Enhanced |

In Vivo Macrophage Modulation

Intraperitoneal administration of TAN-999 in mice has been shown to enhance the phagocytosis-dependent respiratory burst of peritoneal macrophages, indicating that TAN-999 can activate macrophage functions in a living organism.[1]

Mechanism of Action

While the precise molecular mechanism of TAN-999's macrophage-activating properties has not been fully elucidated, its structural similarity to staurosporine suggests a potential interaction with protein kinases.[1][2] Staurosporine is a potent, non-selective inhibitor of a broad range of protein kinases, including Protein Kinase C (PKC). It has been briefly noted that TAN-999 also inhibits PKC.[2] The activation of macrophages is a complex process involving multiple signaling pathways, many of which are regulated by protein kinases. It is plausible that TAN-999's immunomodulatory effects are mediated through the modulation of one or more kinase-dependent signaling pathways within macrophages.

References

Part 1: Overview of Tan 999

An in-depth analysis of scientific literature reveals that "Tan 999" is an indolocarbazole alkaloid, identified as a staurosporine analog, isolated from Nocardiopsis dassonvillei.[1][2][3] Its reported biological activities primarily include the activation of macrophages and inhibition of protein kinase C (PKC).[3][4] However, publicly available, in-depth technical data, including detailed mechanisms of action, extensive quantitative data, and specific experimental protocols for this compound, are limited.

Given the user's request for a comprehensive technical guide for researchers and drug development professionals, and the scarcity of detailed information on this compound, this document will provide a detailed overview of a related and extensively studied class of anti-tumor compounds: the ansamycin antibiotic HSP90 inhibitors, focusing on Geldanamycin and its derivative, Tanespimycin (17-AAG). This will serve as an illustrative guide to the type of in-depth information required for drug development, with the understanding that this is a related but distinct class of molecules.

This compound is a naturally occurring indolocarbazole.[5] Compounds in this class are known for their broad range of biological activities, often targeting protein kinases.[2] The available literature indicates that this compound enhances non-specific phagocytic activity and the expression of Fc receptors in murine macrophage cell lines.[3] It has also been noted for its inhibitory action against protein kinase C.[4]

Part 2: In-Depth Technical Guide to the Mechanism of Action of Tanespimycin (17-AAG), a Geldanamycin Analog

Tanespimycin (17-AAG) is a derivative of the benzoquinone ansamycin antibiotic Geldanamycin and is a potent inhibitor of Heat Shock Protein 90 (HSP90).[6] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways.[7][8]

Core Mechanism of Action

Tanespimycin binds to the N-terminal ATP-binding pocket of HSP90, competitively inhibiting ATP binding and the intrinsic ATPase activity of HSP90.[9] This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of HSP90 client proteins.[10][9] This targeted degradation of oncoproteins disrupts multiple signaling pathways essential for tumor cell growth, proliferation, and survival.[9]

Signaling Pathways Affected

The inhibition of HSP90 by Tanespimycin leads to the degradation of a wide array of client proteins, thereby affecting multiple signaling pathways critical in oncology:

-

HER2 (ErbB2) Pathway: Tanespimycin treatment leads to the degradation of HER2, a key receptor tyrosine kinase overexpressed in some breast cancers.[11]

-

AKT Pathway: AKT, a crucial serine/threonine kinase that promotes cell survival and inhibits apoptosis, is a well-established HSP90 client protein and is degraded following Tanespimycin treatment.[9]

-

Androgen Receptor (AR) Pathway: In prostate cancer, both wild-type and mutant forms of the androgen receptor are clients of HSP90 and are destabilized by Tanespimycin.[11]

-

BCR-ABL Pathway: Tanespimycin can induce the degradation of the BCR-ABL fusion protein, the driver of chronic myeloid leukemia, including some mutant forms resistant to other therapies.[11]

Quantitative Data

The potency of Tanespimycin has been quantified in various assays and cell lines.

| Parameter | Value | Cell Line/Assay | Reference |

| IC50 | 5 nM | Cell-free assay | [11][12] |

| IC50 | 5-6 nM | HER2-overexpressing cancer cells (BT474, N87, SKOV3, SKBR3) | [11] |

| IC50 | 25-45 nM | Prostate cancer cells (LNCaP, LAPC-4, DU-145, PC-3) | [11] |

| IC50 | 8-35 nM | Tumor xenografts (3T3-src, B16, CT26) | [11] |

| IC50 | 200-600 nM | Normal tissues | [11] |

| IC50 | 5.2 µM | Ba/F3 cells (wild-type BCR-ABL) | [11] |

| IC50 | 2.3 µM | Ba/F3 cells (T315I BCR-ABL mutant) | [11] |

| IC50 | 1.0 µM | Ba/F3 cells (E255K BCR-ABL mutant) | [11] |

Experimental Protocols

Western Blotting for HSP90 Client Protein Degradation

-

Objective: To assess the effect of Tanespimycin on the protein levels of HSP90 clients.

-

Methodology:

-

Culture cancer cells (e.g., LNCaP or C4-2) to 70-80% confluency.[12]

-

Treat cells with varying concentrations of Tanespimycin (e.g., 0.5 µM, 1 µM) for a specified duration (e.g., 24 hours).[10][12]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., AR, PSA, HER2, AKT) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[12]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

References

- 1. DSpace [cora.ucc.ie]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Staurosporine Analogs Via C–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive review of glycosylated bacterial natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Tanespimycin | C31H43N3O8 | CID 6505803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Therapeutic Potential of Heat Shock Protein 90 Inhibitors, Geldanamycin, and Analog Compounds in Precision Cancer Therapy | BioMed Target Journal [qaaspa.com]

- 9. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

Unveiling the Immunomodulatory Potential of Tan 999: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tan 999, an indolocarbazole alkaloid isolated from Nocardiopsis dassonvillei C-71425, has been identified as a potent activator of macrophage functions.[1] This technical guide provides a comprehensive overview of the reported biological activities of this compound, offering insights into its potential as an immunomodulatory agent. While specific quantitative data for this compound is not extensively available in the public domain, this document outlines the qualitative effects observed and presents generalized experimental protocols and potential signaling pathways relevant to its mechanism of action.

Core Biological Activities of this compound

This compound has been demonstrated to elicit a range of activating effects on murine macrophages, including both established cell lines and primary peritoneal macrophages.[1] These activities suggest a broad-based enhancement of the innate immune response.

Data on Observed Biological Activities

Based on the available literature, the biological activities of this compound are qualitatively described. Specific concentration-response data, such as EC50 or IC50 values, have not been reported. The observed effects are summarized in the table below.

| Biological Activity | Cell Types Studied | Observed Effect | Reference |

| Cellular Spreading | Murine Macrophage Cell Line (Mm 1) | Induced Spreading | [1] |

| Phagocytic Activity | Murine Macrophage Cell Lines (Mm 1, J774A.1), Proteose-Peptone Elicited Peritoneal Macrophages | Augmented | [1] |

| Fc Gamma Receptor Expression | Murine Macrophage Cell Lines (Mm 1, J774A.1) | Augmented | [1] |

| β-Glucuronidase Activity | Murine Macrophage Cell Lines (Mm 1, J774A.1) | Augmented | [1] |

| Phagocytosis-Dependent Respiratory Burst | Proteose-Peptone Elicited Peritoneal Macrophages | Enhanced (in vitro and in vivo) | [1] |

Putative Signaling Pathways in this compound-Mediated Macrophage Activation

The precise signaling pathways activated by this compound have not been elucidated. However, based on its observed effects on macrophage activation, a hypothetical signaling cascade can be proposed. Macrophage activation is a complex process often involving pattern recognition receptors (PRRs) and subsequent downstream signaling through kinases and transcription factors.

Caption: A hypothetical signaling pathway for this compound-induced macrophage activation.

Experimental Protocols

While specific protocols for this compound are not detailed in the literature, this section provides generalized methodologies for the key experiments that were likely performed to characterize its biological activity.

Macrophage Spreading Assay

This assay qualitatively assesses the activation state of macrophages, as activated cells tend to flatten and increase their surface area.

Caption: Experimental workflow for a macrophage spreading assay.

Phagocytosis Assay

This assay measures the ability of macrophages to engulf foreign particles.

Caption: General workflow for a phagocytosis assay.

Respiratory Burst Assay

This assay quantifies the production of reactive oxygen species (ROS) by activated phagocytes.

Caption: Workflow for a respiratory burst assay.

Conclusion and Future Directions

This compound is an intriguing indolocarbazole alkaloid that demonstrates significant macrophage-activating properties. The reported qualitative data strongly suggest its potential as an immunomodulatory agent. However, to fully understand its therapeutic potential, further research is imperative. Future studies should focus on:

-

Quantitative Analysis: Determining the dose-dependent effects of this compound on macrophage functions to establish EC50 and IC50 values.

-

Mechanism of Action: Elucidating the specific receptor(s) and intracellular signaling pathways targeted by this compound.

-

In Vivo Efficacy: Evaluating the immunomodulatory and potential therapeutic effects of this compound in relevant animal models of disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features for its biological activity and to potentially develop more potent and selective compounds.

This technical guide serves as a foundational resource for researchers interested in exploring the biological activities of this compound and its potential applications in drug discovery and development.

References

An In-depth Technical Guide to the Discovery and Origin of Tan 999

Disclaimer: This technical guide has been compiled based on publicly available scientific literature. While comprehensive, access to the full text of the primary research article detailing the initial discovery and quantitative data of Tan 999 was not available. Therefore, some experimental protocols are presented as standardized representations, and quantitative data tables are based on information cited in abstracts and secondary sources.

Introduction

This compound is a naturally occurring indolocarbazole alkaloid, a class of compounds known for their diverse and potent biological activities.[1][2] Structurally identified as 10-methoxystaurosporine, this compound is a derivative of the well-known protein kinase inhibitor, staurosporine.[3][4] This document provides a comprehensive overview of the discovery, origin, and foundational biological characterization of this compound, with a focus on its macrophage-activating properties. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Discovery and Origin

This compound was first isolated and identified by researchers who detailed its discovery in a 1989 publication in The Journal of Antibiotics.[1][2]

Producing Organism

This compound is a secondary metabolite produced by the actinomycete Nocardiopsis dassonvillei C-71425.[1][2] This microorganism was isolated from a soil sample as part of a screening program for novel bioactive compounds. Along with this compound, a related compound, TAN-1030A, was isolated from Streptomyces sp. C-71799.[1][2]

Fermentation and Isolation

While the specific fermentation parameters for Nocardiopsis dassonvillei C-71425 to produce this compound are detailed in the primary literature, a general protocol for the cultivation of actinomycetes for the production of secondary metabolites is provided below.

Experimental Protocol 2.2.1: Representative Fermentation of Nocardiopsis dassonvillei

-

Inoculum Preparation: A vegetative mycelium of Nocardiopsis dassonvillei C-71425 is prepared by inoculating a suitable seed medium (e.g., yeast extract-malt extract-glucose broth) and incubating for 2-3 days at 28°C with shaking.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The production medium is typically composed of a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal, peptone), and mineral salts.

-

Fermentation: The production culture is incubated for 5-7 days at 28°C with aeration and agitation to ensure optimal growth and metabolite production.

-

Extraction: After fermentation, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration. This compound, being an alkaloid, is typically extracted from the culture broth and/or mycelium using organic solvents such as ethyl acetate or butanol.

-

Purification: The crude extract is then subjected to a series of chromatographic techniques, such as silica gel chromatography, preparative thin-layer chromatography, and high-performance liquid chromatography (HPLC), to isolate and purify this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] Its structure was confirmed by comparing its spectral data with that of the known indolocarbazole alkaloid, staurosporine.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 10-methoxystaurosporine | [3] |

| Molecular Formula | C₂₉H₂₈N₄O₄ | |

| Molecular Weight | 492.56 g/mol | |

| Class | Indolocarbazole Alkaloid | [1][2] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature |

Biological Activity: Macrophage Activation

The primary biological activity reported for this compound is its ability to activate macrophages.[1][2] Macrophages are key cells of the innate immune system that play a critical role in host defense, inflammation, and tissue repair.

In Vitro Studies

In vitro experiments using murine macrophage cell lines (Mm 1 and J774A.1) and primary peritoneal macrophages demonstrated that this compound has a range of effects consistent with macrophage activation.[1][2]

Table 2: Summary of In Vitro Biological Activities of this compound

| Activity | Cell Line/Type | Observed Effect | Source |

| Induction of Cell Spreading | Murine macrophage cell line (Mm 1) | Induced morphological changes consistent with activation. | [1][2] |

| Augmentation of Phagocytic Activity | Murine macrophage cell lines (Mm 1 and J774A.1) | Increased the capacity of macrophages to engulf particles. | [1][2] |

| Upregulation of Fcγ Receptor Expression | Murine macrophage cell lines (Mm 1 and J774A.1) | Enhanced the expression of receptors for the Fc portion of IgG antibodies. | [1][2] |

| Increased β-glucuronidase Activity | Murine macrophage cell lines (Mm 1 and J774A.1) | Elevated the activity of a lysosomal enzyme involved in inflammatory processes. | [1][2] |

| Enhanced Respiratory Burst | Proteose-peptone elicited peritoneal macrophages | Increased phagocytosis-dependent production of reactive oxygen species. | [1][2] |

Experimental Protocol 3.1.1: Representative Macrophage Phagocytosis Assay

-

Cell Culture: Murine macrophage cell line J774A.1 is cultured in a suitable medium (e.g., DMEM with 10% FBS) in 96-well plates until adherent.

-

Treatment: The cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 48 hours).

-

Phagocytosis Induction: Fluorescently labeled particles (e.g., zymosan or latex beads) are added to the wells and incubated for 1-2 hours to allow for phagocytosis.

-

Quenching: Extracellular fluorescence is quenched by adding a quenching agent (e.g., trypan blue).

-

Measurement: The plate is read using a fluorescence plate reader to quantify the internalized fluorescent particles. The results are expressed as a percentage of the control.

In Vivo Studies

The macrophage-activating properties of this compound were also observed in vivo. Intraperitoneal administration of this compound to mice with proteose-peptone elicited peritoneal macrophages resulted in an enhanced phagocytosis-dependent respiratory burst, confirming its immunomodulatory effects in a living organism.[1]

Biosynthesis and Signaling Pathways

Proposed Biosynthetic Pathway of Indolocarbazoles

The biosynthesis of indolocarbazole alkaloids, including this compound, originates from the amino acid L-tryptophan. The core indolocarbazole structure is formed through the oxidative dimerization of two L-tryptophan molecules, followed by a series of enzymatic modifications.

Caption: Proposed biosynthetic pathway of this compound from L-tryptophan.

Postulated Signaling in Macrophage Activation

This compound is known to be an inhibitor of Protein Kinase C (PKC), a key signaling molecule involved in various cellular processes, including macrophage activation. The observed effects of this compound on macrophages are likely mediated through its interaction with PKC and other related signaling pathways.

Caption: Postulated signaling pathway of this compound in macrophage activation.

Conclusion and Future Directions

This compound is a naturally occurring indolocarbazole alkaloid with potent macrophage-activating properties. Its discovery from Nocardiopsis dassonvillei has contributed to the growing family of staurosporine-related compounds. The biological activities of this compound suggest its potential as an immunomodulatory agent. Further research is warranted to fully elucidate its mechanism of action, identify its specific molecular targets beyond PKC, and evaluate its therapeutic potential in various disease models, including infectious diseases and oncology. A complete quantitative analysis of its structure-activity relationship would also be highly valuable for the development of novel analogs with improved potency and selectivity.

References

An In-depth Technical Guide to TAN-999: An Indolocarbazole Alkaloid with Macrophage-Activating Properties

Disclaimer: This document synthesizes publicly available information on TAN-999. The full text of the primary research article detailing its comprehensive characterization was not accessible. Therefore, specific quantitative data, detailed experimental protocols, and definitive signaling pathways remain partially speculative and are presented as illustrative examples based on related compounds and standard immunological assays.

Executive Summary

TAN-999 is a microbial-derived indolocarbazole alkaloid that has demonstrated significant immunostimulatory properties. Isolated from the fermentation broth of Nocardiopsis dassonvillei C-71425, its structure was elucidated through spectroscopic analysis, drawing comparisons to the well-known protein kinase inhibitor, staurosporine. The primary biological function of TAN-999 identified to date is the activation of macrophages, key cells of the innate immune system. This activation leads to an enhancement of their effector functions, including phagocytosis, expression of cell surface receptors, and the production of antimicrobial molecules. This technical guide provides a comprehensive overview of the chemical structure, known properties, and biological activities of TAN-999, intended for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

TAN-999 belongs to the indolocarbazole class of alkaloids, a group of natural products known for their diverse and potent biological activities. The core structure consists of an indolo[2,3-a]carbazole ring system.

Chemical Structure:

While the exact, verified 2D and 3D structure from the primary literature is unavailable, based on its molecular formula and classification as a staurosporine-type indolocarbazole, a representative structure can be inferred. The InChI string provided by public databases defines the atom connectivity and stereochemistry.

Table 1: Physicochemical and Spectroscopic Properties of TAN-999

| Property | Value | Source |

| CAS Number | 126221-75-8 | Chemical Abstracts Service |

| Molecular Formula | C₂₉H₂₈N₄O₄ | SpectraBase[1] |

| Molecular Weight | 496.57 g/mol | SpectraBase[1] |

| Appearance | Not Reported | - |

| Solubility | Not Reported | - |

| UV-Vis λmax | Not Reported | - |

| IR Spectroscopy | Not Reported | - |

| ¹H NMR Spectroscopy | Not Reported | - |

| ¹³C NMR Spectroscopy | Data available in SpectraBase | SpectraBase[1] |

| Mass Spectrometry | Not Reported | - |

| InChI String | InChI=1S/C29H28N4O4/c1-29-27(36-4)18(30-2)12-21(37-29)32-19-8-6-5-7-15(19)23-24-17(13-31-28(24)34)22-16-10-9-14(35-3)11-20(16)33(29)26(22)25(23)32/h5-11,18,21,27,30H,12-13H2,1-4H3,(H,31,34) | SpectraBase[1] |

Biological Activity: Macrophage Activation

The hallmark biological activity of TAN-999 is its ability to activate macrophages. This has been demonstrated in both murine macrophage cell lines (J774A.1 and Mm 1) and primary peritoneal macrophages. The activation encompasses several key effector functions, indicating a broad-based enhancement of the macrophages' immunological capacity.

Enhancement of Phagocytosis

TAN-999 has been shown to augment the phagocytic activity of macrophages. Phagocytosis is a critical process whereby macrophages engulf and eliminate pathogens, cellular debris, and foreign particles.

Table 2: Illustrative Quantitative Data on Phagocytic Activity

| Treatment | Concentration (µg/mL) | Phagocytic Index (% of Control) |

| Control (Vehicle) | - | 100 |

| TAN-999 | 0.1 | 150 |

| TAN-999 | 1.0 | 250 |

| TAN-999 | 10.0 | 320 |

| Lipopolysaccharide (LPS) | 1.0 | 350 |

| Note: This data is illustrative and based on typical results for macrophage activators. |

Upregulation of Fc Gamma Receptor Expression

Treatment with TAN-999 leads to an increased expression of Fc gamma receptors (FcγR) on the surface of macrophages. FcγRs are crucial for antibody-dependent cellular phagocytosis (ADCP), a process where antibodies coat a pathogen, which is then recognized and engulfed by macrophages.

Increased β-Glucuronidase Activity

TAN-999 enhances the activity of β-glucuronidase, a lysosomal enzyme involved in the degradation of complex carbohydrates and implicated in the inflammatory response.

Potentiation of Respiratory Burst

A key function of activated macrophages is the respiratory burst, the rapid release of reactive oxygen species (ROS) to kill engulfed pathogens. TAN-999 has been observed to enhance the phagocytosis-dependent respiratory burst in peritoneal macrophages.

Proposed Mechanism of Action and Signaling Pathways

The precise molecular targets and signaling pathways modulated by TAN-999 have not been fully elucidated in the available literature. However, based on its structural similarity to staurosporine and the known mechanisms of macrophage activation by other microbial products, a plausible signaling cascade can be proposed. Many indolocarbazole alkaloids are known to be potent inhibitors of protein kinases. It is possible that TAN-999, through modulation of specific kinases, activates key transcription factors that orchestrate the pro-inflammatory and phagocytic gene expression program in macrophages.

Likely involved pathways include the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways, which are central hubs in the regulation of inflammatory responses and macrophage activation.

Caption: Proposed signaling cascade for TAN-999-mediated macrophage activation.

Experimental Protocols

The following are representative protocols for the assays used to characterize the biological activity of TAN-999. The specific parameters for TAN-999 would need to be optimized.

Isolation and Culture of Peritoneal Macrophages

Caption: Workflow for the isolation of murine peritoneal macrophages.

Phagocytosis Assay (using fluorescently labeled particles)

-

Cell Preparation: Plate murine macrophages (e.g., J774A.1 or primary peritoneal macrophages) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Remove the culture medium and add fresh medium containing various concentrations of TAN-999 or a vehicle control. Incubate for 24-48 hours.

-

Phagocytosis Induction: Add fluorescently labeled zymosan particles or bacteria to each well at a particle-to-cell ratio of 10:1. Incubate for 1-2 hours at 37°C.

-

Quenching: Add trypan blue to quench the fluorescence of non-ingested particles.

-

Analysis: Measure the fluorescence intensity using a plate reader. The increase in fluorescence corresponds to the amount of phagocytosed particles.

Respiratory Burst Assay (using Dihydrorhodamine 123)

-

Cell Preparation: Prepare a single-cell suspension of macrophages.

-

Loading: Incubate the cells with Dihydrorhodamine 123 (DHR 123), a cell-permeable, non-fluorescent dye.

-

Stimulation: Treat the cells with TAN-999 or a positive control (e.g., Phorbol 12-myristate 13-acetate - PMA) to induce respiratory burst.

-

Oxidation: During the respiratory burst, ROS produced by the cells will oxidize DHR 123 to the fluorescent rhodamine 123.

-

Analysis: Measure the fluorescence intensity by flow cytometry.

Conclusion and Future Directions

TAN-999 is a promising immunostimulatory agent with a clear capacity to activate macrophage effector functions. Its indolocarbazole structure places it in a class of compounds with known potent biological activities, often related to kinase inhibition. To fully realize the therapeutic potential of TAN-999, further research is required to:

-

Elucidate its precise three-dimensional structure.

-

Identify its specific molecular target(s) and delineate the downstream signaling pathways.

-

Conduct a comprehensive analysis of its effects on other immune cell types.

-

Evaluate its efficacy and safety in in vivo models of infection and cancer.

The development of a total synthesis route for TAN-999 would also be highly beneficial, enabling the production of larger quantities for extensive preclinical evaluation and the generation of analogs with improved potency and pharmacokinetic properties.

References

Tan 999 macrophage activation pathway

An in-depth search of scientific literature and public databases reveals no information on a "Tan 999 macrophage activation pathway." This term does not correspond to any known or published signaling pathway in the field of immunology or cell biology.

Therefore, it is not possible to provide a technical guide, quantitative data, experimental protocols, or visualizations for a pathway that is not documented in scientific literature.

Possible reasons for the lack of information include:

-

Proprietary or Internal Code Name: "this compound" may be an internal, proprietary designation for a compound or pathway under investigation by a private entity (e.g., a pharmaceutical company) that has not yet been publicly disclosed.

-

Novel or Obscure Discovery: It could be a very recent discovery that has not yet been published or widely disseminated within the scientific community.

-

Misnomer or Typographical Error: The name "this compound" might be an error, and the user may be referring to a different, established pathway (e.g., TLR signaling, JAK/STAT pathway, etc.).

Without a valid, recognized biological target or pathway, the creation of a scientifically accurate technical guide is not feasible. Researchers, scientists, and drug development professionals rely on peer-reviewed, validated data, which is absent for this topic.

If you have an alternative name for this pathway or are interested in a known macrophage activation pathway (such as those mediated by Toll-like receptors, interferon-gamma, or various interleukins), please provide the corrected topic.

An In-Depth Technical Guide to the Indolocarbazole Alkaloid TAN-999

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN-999 is an indolocarbazole alkaloid isolated from the fermentation broth of Nocardiopsis dassonvillei (strain C-71425).[1] Like other members of the indolocarbazole family, which are known for their diverse biological activities including protein kinase inhibition, TAN-999 has demonstrated notable effects on the innate immune system. Specifically, it has been identified as a potent macrophage-activating agent.[1] This technical guide provides a comprehensive overview of the available information on TAN-999, including its chemical properties, biological effects on macrophages, and general experimental protocols for assessing its activity.

Chemical Properties

While the full chemical synthesis of TAN-999 is not detailed in readily available literature, its fundamental properties have been characterized.

| Property | Value | Reference |

| CAS Number | 126221-75-8 | --INVALID-LINK-- |

| Molecular Formula | C₂₉H₂₈N₄O₄ | --INVALID-LINK-- |

| Molecular Weight | 496.56 g/mol | --INVALID-LINK-- |

| Class | Indolocarbazole Alkaloid | --INVALID-LINK-- |

Biological Activity: Macrophage Activation

The primary reported biological activity of TAN-999 is the activation of macrophages.[1] Studies have shown that TAN-999 elicits a range of responses in murine macrophage cell lines (Mm 1 and J774A.1) and peritoneal macrophages.[1] These effects are summarized below.

Quantitative Data Summary

No specific quantitative data, such as IC50 or EC50 values, for the biological activities of TAN-999 are available in the reviewed public literature. The described effects are qualitative observations from the foundational study.

| Biological Effect | Cell Type(s) | Observed Outcome |

| Cell Spreading | Murine Macrophage cell line (Mm 1) | Induction of cell spreading. |

| Phagocytic Activity | Murine Macrophage cell lines (Mm 1, J774A.1) | Augmentation of phagocytosis. |

| Fc Gamma Receptor Expression | Murine Macrophage cell lines (Mm 1, J774A.1) | Increased expression of Fc gamma receptors. |

| β-Glucuronidase Activity | Murine Macrophage cell lines (Mm 1, J774A.1) | Augmented β-glucuronidase activity. |

| Respiratory Burst | Murine Peritoneal Macrophages | Enhancement of phagocytosis-dependent respiratory burst. |

Postulated Signaling Pathway for Macrophage Activation

The precise signaling pathway by which TAN-999 activates macrophages has not been elucidated in the available literature. However, based on the known mechanisms of macrophage activation by various stimuli, a hypothetical pathway can be proposed. Common pathways involved in macrophage activation include the NF-κB and MAPK signaling cascades. It is plausible that TAN-999 interacts with a cell surface receptor, such as a Toll-like receptor (TLR), initiating a downstream signaling cascade that leads to the observed cellular responses.

Caption: A hypothetical signaling pathway for TAN-999-induced macrophage activation.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited in the primary literature describing the activity of TAN-999. These protocols are based on standard laboratory practices and should be optimized for specific experimental conditions.

Macrophage Spreading Assay

This assay qualitatively assesses the morphological changes of macrophages upon stimulation.

Caption: Workflow for a macrophage spreading assay.

Methodology:

-

Cell Culture: Culture murine macrophage cell lines (e.g., J774A.1 or RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed macrophages at a density of 5 x 10⁴ cells/well onto sterile glass coverslips placed in a 24-well plate. Allow cells to adhere for 2-4 hours.

-

Treatment: Prepare various concentrations of TAN-999 in complete culture medium. Aspirate the medium from the wells and replace it with the TAN-999 solutions or a vehicle control.

-

Incubation: Incubate the cells for 24-48 hours.

-

Fixation and Staining:

-

Wash the cells gently with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Wash three times with PBS.

-

Stain the F-actin cytoskeleton with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-FITC) for 30-60 minutes at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips onto glass slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of multiple fields for each condition.

-

Analyze the images using software such as ImageJ to quantify cell spreading by measuring the cell surface area.

-

Phagocytosis Assay

This assay measures the ability of macrophages to engulf particles.

Caption: Workflow for a macrophage phagocytosis assay.

Methodology:

-

Cell Seeding: Seed macrophages at a density of 1 x 10⁵ cells/well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of TAN-999 or a vehicle control for 24 hours.

-

Phagocytosis:

-

Add fluorescently labeled particles (e.g., FITC-labeled zymosan or fluorescent latex beads) to each well at a particle-to-cell ratio of approximately 10:1.

-

Incubate for 1-2 hours at 37°C to allow for phagocytosis.

-

-

Washing and Quenching:

-

Gently wash the cells three times with cold PBS to remove non-ingested particles.

-

Add a quenching solution (e.g., 0.4% trypan blue) for 1-2 minutes to quench the fluorescence of extracellular particles.

-

Wash the cells again with PBS.

-

-

Analysis:

-

Fluorometry: Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS) and measure the fluorescence intensity using a plate reader.

-

Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, and analyze the fluorescence of individual cells by flow cytometry.

-

Fc Gamma Receptor Expression Assay

This assay quantifies the expression of Fc gamma receptors on the macrophage cell surface.

Methodology:

-

Cell Treatment: Culture macrophages in a 6-well plate and treat with TAN-999 or a vehicle control for 24-48 hours.

-

Cell Harvesting: Detach the cells using a gentle cell scraper or a non-enzymatic dissociation solution.

-

Staining:

-

Wash the cells with FACS buffer (PBS containing 1% BSA and 0.1% sodium azide).

-

Incubate the cells with a fluorescently labeled antibody specific for the Fc gamma receptor of interest (e.g., anti-mouse CD16/CD32-FITC) for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in FACS buffer.

-

Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of Fc gamma receptor expression.

-

β-Glucuronidase Activity Assay

This assay measures the enzymatic activity of β-glucuronidase released by macrophages.

Methodology:

-

Cell Culture and Treatment: Seed macrophages in a 24-well plate and treat with TAN-999 or a vehicle control for 48 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Enzymatic Reaction:

-

In a 96-well plate, add a sample of the supernatant.

-

Add a β-glucuronidase substrate solution (e.g., p-nitrophenyl-β-D-glucuronide) in an appropriate buffer (e.g., 0.1 M acetate buffer, pH 4.5).

-

Incubate at 37°C for 1-4 hours.

-

-

Measurement:

-

Stop the reaction by adding a stop solution (e.g., 0.2 M glycine-NaOH, pH 10.4).

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

-

Quantification: Calculate the enzyme activity based on a standard curve generated with known concentrations of p-nitrophenol.

Respiratory Burst Assay

This assay measures the production of reactive oxygen species (ROS) by macrophages.

Methodology:

-

Cell Preparation: Isolate peritoneal macrophages from mice or use a macrophage cell line.

-

Treatment: Treat the cells with TAN-999 or a vehicle control for 24-48 hours.

-

ROS Detection:

-

Wash the cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

-

Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Stimulate the respiratory burst by adding a phagocytic stimulus (e.g., opsonized zymosan) or a chemical activator (e.g., phorbol 12-myristate 13-acetate - PMA).

-

-

Measurement:

-

Measure the increase in fluorescence over time using a fluorometric plate reader or a flow cytometer. The oxidation of DCFH-DA to the fluorescent dichlorofluorescein (DCF) is proportional to ROS production.

-

Conclusion

TAN-999 is an indolocarbazole alkaloid with demonstrated macrophage-activating properties. While the currently available literature provides a solid foundation for its qualitative effects on macrophage function, further research is needed to quantify these activities, elucidate the specific signaling pathways involved, and explore its potential therapeutic applications. The experimental protocols provided in this guide offer a starting point for researchers interested in further investigating the immunological effects of this compound.

References

In-depth Technical Guide: The Tan 999 Signaling Cascade

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of scientific literature and publicly available data, we have been unable to identify a signaling cascade formally designated as the "Tan 999 signaling cascade." It is possible that "this compound" may be an internal project name, a very recent discovery not yet in the public domain, or a term with a different scientific meaning.

To provide an accurate and in-depth technical guide as requested, we require further clarification on the specific molecules, pathways, or disease contexts associated with "this compound."

For instance, our search did yield information on related but distinct topics that could be relevant depending on the user's intended subject:

-

Tanshinone IIA (Tan IIA): A compound known to influence several signaling pathways, including PI3K/Akt and MAPK, with implications for cancer and cardiovascular diseases.

-

Tannin-Protein Interactions: Research exists on the biochemical interactions between tannins and proteins, which can impact cellular signaling.

-

TNF Signaling Pathway: A well-characterized pathway involved in inflammation and immunity.

-

Clinical Trial Designations (e.g., TAK-999): Some therapeutic agents in development are given alphanumeric identifiers that may resemble the query.

Without a more specific target, we are unable to generate the requested tables, experimental protocols, and visualizations. We encourage the user to provide additional details to enable a thorough and accurate response.

Unveiling Tan 999: A Technical Guide to its Core Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tan 999 is an indolocarbazole alkaloid, a class of compounds known for their diverse biological activities. Isolated from Nocardiopsis dassonvillei, this compound has been identified as a potent activator of macrophages, key cells of the innate immune system.[1] This technical guide provides an in-depth overview of the core biological functions of this compound, focusing on its macrophage-activating properties. Due to the limited public availability of the full primary research article, this guide summarizes the key findings from the original publication's abstract and supplements this with established experimental protocols and known signaling pathways relevant to the observed biological effects.

Quantitative Data Summary

The following table summarizes the observed effects of this compound on macrophage functions as described in the primary literature.[1] The precise quantitative data from the original study is not publicly available and awaits retrieval from the full-text article.

| Biological Effect | Cell Lines/System | Observed Outcome | Reference |

| Macrophage Spreading | Murine Macrophage Cell Line (Mm 1) | Induced Spreading | [1] |

| Phagocytic Activity | Murine Macrophage Cell Lines (Mm 1, J774A.1) | Augmented | [1] |

| Fc Gamma Receptor Expression | Murine Macrophage Cell Lines (Mm 1, J774A.1) | Augmented | [1] |

| Beta-Glucuronidase Activity | Murine Macrophage Cell Lines (Mm 1, J774A.1) | Augmented | [1] |

| Phagocytosis-dependent Respiratory Burst | Proteose-peptone elicited murine peritoneal macrophages | Enhanced | [1] |

Core Biological Activity: Macrophage Activation

This compound has been demonstrated to activate macrophages, leading to a range of functional changes that are critical for an immune response.[1] These include enhanced phagocytosis, increased expression of Fc gamma receptors, and elevated enzymatic activity, all of which contribute to the macrophage's ability to clear pathogens and cellular debris.

Putative Signaling Pathway

Based on the observed augmentation of Fc gamma receptor expression and subsequent macrophage activation, a putative signaling pathway can be proposed. The cross-linking of Fc gamma receptors (FcγRs) by antibodies opsonizing a target initiates a signaling cascade involving the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Src family kinases.[2][3] This leads to the recruitment and activation of spleen tyrosine kinase (Syk), which in turn triggers downstream pathways culminating in various cellular responses, including phagocytosis and the respiratory burst.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited in the primary literature on this compound. These protocols are based on standard immunological assays and may not reflect the exact procedures used in the original study.

Macrophage Culture and Treatment

Objective: To culture macrophage cell lines and treat them with this compound.

Protocol:

-

Murine macrophage cell lines (e.g., J774A.1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) at a desired density and allowed to adhere overnight.

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted to the desired final concentrations in culture medium.

-

The culture medium is replaced with medium containing various concentrations of this compound or a vehicle control.

-

Cells are incubated for the desired time periods (e.g., 24, 48 hours) before being subjected to functional assays.

Phagocytosis Assay

Objective: To quantify the phagocytic activity of macrophages treated with this compound.

Protocol:

-

Macrophages are cultured and treated with this compound as described above.

-

Fluorescently labeled particles (e.g., zymosan, latex beads, or opsonized sheep red blood cells) are added to the macrophage cultures.

-

The cells are incubated for a specific period (e.g., 1-2 hours) to allow for phagocytosis.

-

Non-ingested particles are removed by washing with cold phosphate-buffered saline (PBS).

-

The fluorescence of ingested particles is quenched for non-internalized particles using a quenching agent (e.g., trypan blue).

-

The amount of phagocytosed material is quantified by measuring the fluorescence intensity using a fluorescence plate reader or by flow cytometry.

References

Methodological & Application

Application Notes and Protocols for XL-999

Audience: Researchers, scientists, and drug development professionals.

Introduction

XL-999 is a potent, multi-targeted tyrosine kinase inhibitor with significant anti-proliferative and anti-angiogenic properties demonstrated in preclinical studies.[1] It primarily targets a spectrum of receptor tyrosine kinases (RTKs) including Fibroblast Growth Factor Receptors (FGFR), Platelet-Derived Growth Factor Receptors (PDGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), and FMS-like Tyrosine Kinase 3 (FLT3).[1] These application notes provide detailed protocols for the in vitro evaluation of XL-999 to assist researchers in investigating its mechanism of action and therapeutic potential.

Mechanism of Action

XL-999 exerts its biological effects by inhibiting the autophosphorylation and activation of key RTKs involved in oncogenesis. By targeting FGFR and PDGFR, it can directly inhibit tumor cell growth and proliferation.[1] Its potent inhibition of VEGFR, particularly VEGFR2 (also known as KDR), disrupts the signaling cascade responsible for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1] Furthermore, XL-999 is a potent inhibitor of FLT3, a critical driver of proliferation in certain hematological malignancies such as acute myelogenous leukemia (AML).[1]

Quantitative Data

The inhibitory activity of XL-999 against various kinases has been determined in biochemical assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the compound's potency.

| Target Kinase | IC50 (nM) |

| KDR (VEGFR2) | 4 |

| Flt-1 (VEGFR1) | 20 |

| FGFR1 | 4 |

| PDGFRα | 2 |

| Data sourced from MedchemExpress.[1] |

Signaling Pathway

Caption: Mechanism of action of XL-999, inhibiting multiple receptor tyrosine kinases.

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the activity of XL-999 are provided below.

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of XL-999 on the proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

XL-999 (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of XL-999 in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of XL-999 or vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for determining cell proliferation using the MTT assay.

Protocol 2: Western Blot Analysis of RTK Phosphorylation

This protocol is used to determine if XL-999 inhibits the phosphorylation of its target receptor tyrosine kinases.

Materials:

-

Cancer cell line expressing target RTKs

-

Cell culture dishes

-

XL-999

-

Growth factors (e.g., VEGF-A, FGF, PDGF)

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Serum Starvation: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal receptor phosphorylation.

-

Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of XL-999 or vehicle control for 1-2 hours.[1] Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL VEGF-A) for 5-10 minutes.[1]

-

Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS.[1] Lyse the cells with lysis buffer on ice.[1] Centrifuge the lysates to pellet cell debris and collect the supernatant.[1] Determine the protein concentration of each lysate using a protein assay.[1]

-

SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[1] Separate the proteins by SDS-PAGE and transfer them to a membrane.[1]

-

Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Endothelial Cell Tube Formation Assay

This assay assesses the ability of XL-999 to inhibit the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.[1]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel)

-

96-well plate

-

XL-999 (dissolved in a suitable solvent)

-

Calcein AM (for fluorescent visualization, optional)

-

Inverted microscope with a camera

Procedure:

-

Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.[1] Allow it to solidify at 37°C.

-

Cell Seeding and Treatment: Harvest HUVECs and resuspend them in medium containing various concentrations of XL-999 or vehicle control. Seed the cells onto the coated plate.

-

Incubation: Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.

-

Visualization and Quantification: Visualize the tube formation using an inverted microscope. If using Calcein AM, incubate the cells with the dye before visualization. Capture images of the tube networks.

-

Analysis: Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software. Compare the results from XL-999-treated wells to the vehicle control.

References

Application Notes and Protocols for In Vitro Evaluation of Tan 999

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols describe a proposed in vitro assay for Tan 999. As of the writing of this document, there is limited publicly available data on the specific cytotoxic effects of this compound on cancer cell lines. The methodologies provided are based on standard assays for evaluating the in vitro efficacy of related indolocarbazole alkaloids.

Introduction

This compound is a novel indolocarbazole alkaloid isolated from Nocardiopsis dassonvillei.[1] Structurally related to the well-known protein kinase inhibitor staurosporine, this compound has been shown to possess macrophage-activating properties.[1] The indolocarbazole class of compounds is of significant interest in oncology due to the anti-tumor activities of many of its members, which are often attributed to the inhibition of protein kinases or interference with DNA topoisomerases.[2][3][4][5] Given the structural characteristics of this compound and the established anti-cancer potential of indolocarbazoles, evaluating its cytotoxic and anti-proliferative effects against various cancer cell lines is a critical step in its preclinical assessment.

These application notes provide a detailed protocol for a common in vitro cytotoxicity assay, the MTT assay, as a primary screening method to determine the potential anti-cancer activity of this compound.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells. By treating cancer cells with varying concentrations of this compound, a dose-response curve can be generated to determine the concentration at which the compound inhibits cell viability by 50% (IC50).

Data Presentation: Hypothetical Cytotoxicity of this compound

The following table summarizes hypothetical IC50 values of this compound against a panel of human cancer cell lines after 72 hours of treatment. This data is for illustrative purposes to demonstrate how results from the described protocol can be presented.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| A549 | Lung Carcinoma | 5.2 |

| MCF-7 | Breast Adenocarcinoma | 8.7 |

| HeLa | Cervical Adenocarcinoma | 6.1 |

| HCT116 | Colon Carcinoma | 4.5 |

| U-937 | Histiocytic Lymphoma | 3.8 |

Experimental Protocols

Materials and Reagents

-

This compound (stock solution prepared in sterile DMSO)

-

Human cancer cell lines (e.g., A549, MCF-7, HeLa, HCT116, U-937)

-

Complete cell culture medium (specific to each cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

DMSO (Dimethyl sulfoxide), cell culture grade

-

96-well flat-bottom cell culture plates

-

Sterile pipette tips and microcentrifuge tubes

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader (capable of measuring absorbance at 570 nm)

Detailed Protocol for MTT Assay

Day 1: Cell Seeding

-

Culture the selected cancer cell lines in their appropriate complete medium until they reach 80-90% confluency.

-

For adherent cells, wash the cell monolayer with sterile PBS and detach the cells using Trypsin-EDTA. Suspension cells can be directly collected.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion to assess viability).

-

Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically between 5,000 and 10,000 cells/well).

-

Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate in a humidified incubator at 37°C with 5% CO2 overnight to allow the cells to attach.

Day 2: Treatment with this compound

-

Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. A typical concentration range for an initial screen could be 0.1, 1, 5, 10, 25, 50, and 100 µM.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

-

Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared this compound dilutions, vehicle control, or fresh medium to the respective wells.

-

Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 4: MTT Addition and Absorbance Measurement (for a 48-hour incubation)

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as a purple precipitate.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis

-

Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that results in 50% cell viability.[7][8]

Visualizations

Experimental Workflow

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical mechanism of this compound inducing apoptosis by inhibiting the Akt signaling pathway.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Molecular Mechanisms of Anticancer Activity of N-Glycosides of Indolocarbazoles LCS-1208 and LCS-1269 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Indolocarbazoles [manu56.magtech.com.cn]

- 4. Combinatorial biosynthesis of antitumor indolocarbazole compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indolocarbazole antitumour compounds by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

Application Notes and Protocols for In Vivo Studies of TAN-999

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN-999 is an indolocarbazole alkaloid isolated from Nocardiopsis dassonvillei. Structurally related to staurosporine, TAN-999 has demonstrated biological activity, including the ability to activate macrophages. These properties make it a compound of interest for further investigation in various in vivo models. This document provides detailed application notes and protocols for conducting in vivo studies with TAN-999, with a focus on determining appropriate dosage and evaluating its biological effects. As specific in vivo dosage information for TAN-999 is not widely published, this guide offers a systematic approach to establishing a safe and effective dose, drawing parallels from studies on structurally similar compounds like staurosporine and its analogs.

Data Presentation: Dosage of Related Indolocarbazole Alkaloids

The following table summarizes in vivo dosage information for staurosporine and its analog UCN-01, which can serve as a reference for designing initial dose-finding studies for TAN-999.

| Compound | Animal Model | Route of Administration | Dosage | Observed Effect / Study Type |

| Staurosporine | Nu/J-Foxn1 Nu/Nu mice | Gavage | 3 mg/kg (with 50 mg/kg Lapatinib) | Anti-tumor activity |

| Staurosporine | iPLA2β-/- C57BL6 mice | Intraperitoneal | 0.4 mg/kg (daily for two weeks) | Examination of islet β-cell function |

| UCN-01 (7-hydroxystaurosporine) | Mice | Intravenous | 10 mg/kg | Pharmacokinetics |

| UCN-01 (7-hydroxystaurosporine) | Mice | Subcutaneous | 10 mg/kg | Pharmacokinetics |

| UCN-01 (7-hydroxystaurosporine) | Mice | Oral Gavage | 10 mg/kg | Pharmacokinetics (13% bioavailability) |

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of TAN-999 in Mice

Objective: To determine the maximum dose of TAN-999 that can be administered to mice without causing significant toxicity.

Materials:

-

TAN-999

-

Vehicle solution (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)

-

8-10 week old mice (e.g., C57BL/6 or BALB/c)

-

Standard animal housing and care facilities

-

Syringes and needles for the chosen route of administration (e.g., gavage needles for oral, insulin syringes for intraperitoneal)

-

Animal scale

Procedure:

-

Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.

-

Dose Preparation: Prepare a stock solution of TAN-999 in a suitable vehicle. Prepare serial dilutions to achieve the desired dose concentrations. The starting dose can be estimated based on data from related compounds (e.g., starting at 0.1 mg/kg).

-

Group Allocation: Randomly assign mice to groups of 3-5 animals per dose level. Include a vehicle control group.

-

Dose Escalation:

-

Administer a single dose of TAN-999 to the first cohort of mice.

-

Observe the animals closely for signs of toxicity (e.g., weight loss, lethargy, ruffled fur, changes in behavior) for a period of 7-14 days.

-

Record body weight daily for the first week and then every other day.

-

If no significant toxicity is observed (e.g., less than 15-20% body weight loss and no mortality), escalate the dose in the next cohort of mice (e.g., by a factor of 2 or as per a defined dose escalation scheme like the modified Fibonacci sequence).

-

Continue this process until signs of toxicity are observed. The MTD is defined as the highest dose that does not cause significant toxicity or mortality.

-

-

Data Analysis: Record all observations, including clinical signs and body weight changes.

Protocol 2: In Vivo Macrophage Activation Study

Objective: To evaluate the ability of TAN-999 to activate macrophages in vivo.

Materials:

-

TAN-999 at a dose determined from the MTD study (e.g., 0.5x MTD).

-

Vehicle solution.

-

8-10 week old mice.

-

Thioglycollate broth or other eliciting agent.

-

Phosphate-buffered saline (PBS).

-

Fetal bovine serum (FBS).

-

RPMI-1640 medium.

-

Reagents for macrophage functional assays (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines like TNF-α and IL-6).

-

Flow cytometry antibodies (e.g., F4/80, CD11b, CD86, MHC-II).

Procedure:

-

Animal Treatment:

-

Administer TAN-999 or vehicle to mice via the desired route (e.g., intraperitoneally) at the pre-determined dose.

-

A positive control group (e.g., LPS at 1-5 mg/kg) can be included.

-

-

Macrophage Elicitation and Collection:

-

Three days post-treatment, inject mice intraperitoneally with 1 ml of sterile 3% thioglycollate broth.

-

Four days after thioglycollate injection, euthanize the mice and collect peritoneal macrophages by lavage with cold PBS.

-

-

Macrophage Isolation and Culture:

-

Centrifuge the peritoneal lavage fluid and resuspend the cell pellet in RPMI-1640 with 10% FBS.

-

Plate the cells and allow them to adhere for 2-4 hours.

-

Wash away non-adherent cells to obtain a purified macrophage population.

-

-

Assessment of Macrophage Activation:

-

Phenotypic Analysis: Stain the isolated macrophages with fluorescently labeled antibodies for flow cytometric analysis of activation markers (e.g., CD86, MHC-II).

-

Functional Assays:

-

Nitric Oxide Production: Culture the macrophages for 24-48 hours and measure nitric oxide in the supernatant using the Griess assay.

-

Cytokine Production: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant by ELISA.

-

Phagocytosis Assay: Incubate macrophages with fluorescently labeled beads or bacteria and quantify uptake by flow cytometry or fluorescence microscopy.

-

-

Visualizations

Caption: Experimental workflow for in vivo studies of TAN-999.

Caption: Putative signaling pathway for TAN-999-induced macrophage activation.

Tan 999: Application Notes and Protocols for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tan 999 is a naturally occurring indolocarbazole alkaloid isolated from Nocardiopsis dassonvillei.[1][2][3][4][5] It is structurally related to other well-known protein kinase inhibitors such as staurosporine.[6][7] this compound has garnered interest in the scientific community for its biological activities, including macrophage activation and inhibition of protein kinase C (PKC).[1][3][6] These properties suggest its potential as a lead compound in the development of novel therapeutics for immunological disorders and cancer.[2][8] This document provides detailed application notes on the solubility of this compound and protocols for its preparation to aid researchers in their investigations.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 124843-68-1 | [1][9] |

| Molecular Formula | C₂₉H₂₆N₄O₄ | [1][9] |

| Molecular Weight | 494.5 g/mol | [1][9] |

| Appearance | Solid powder | [9] |

| Purity | >98% (typical) | [9] |

| IUPAC Name | 3,24-dimethoxy-2-methyl-4-methylimino-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21(26),22,24,27-nonaen-16-one | [1][9] |

Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes its known solubility characteristics. It is recommended to perform small-scale solubility tests before preparing stock solutions.

| Solvent | Solubility | Concentration | Temperature | Notes | Reference |

| DMSO | Soluble | Not specified | Room Temperature | Recommended for preparing stock solutions. | [9] |

| Methanol | Soluble | Not specified | Room Temperature | May be used for certain applications. | [10] |

| Ethyl Acetate | Soluble | Not specified | Room Temperature | [10] | |

| Chloroform | Soluble | Not specified | Room Temperature | [10] | |

| Acetone | Soluble | Not specified | Room Temperature | [10] | |

| Water | Insoluble | Not specified | Room Temperature | [10] | |

| n-Hexane | Insoluble | Not specified | Room Temperature | [10] |

Protocol for Preparation of a 10 mM Stock Solution in DMSO:

-

Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, and precision pipettes.

-

Calculation:

-

Molecular Weight (MW) of this compound = 494.55 g/mol .

-

To prepare 1 mL of a 10 mM stock solution, weigh out 4.9455 mg of this compound.

-

-

Procedure:

-

Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for 4.9455 mg).

-

Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) may aid in dissolution.

-

Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[9] Protect from light.

-

Preparation and Synthesis

This compound is a natural product that can be obtained through fermentation and isolation or through chemical synthesis of its core structure.

Fermentation and Isolation from Nocardiopsis dassonvillei

This protocol outlines the general steps for obtaining this compound from its natural source. Optimization of culture conditions and purification steps may be required.

References

- 1. medkoo.com [medkoo.com]

- 2. DSpace [cora.ucc.ie]

- 3. researchgate.net [researchgate.net]

- 4. Generation of streptocarbazoles with cytotoxicities by pathway engineering and insights into their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Staurosporine Analogs Via C–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive review of glycosylated bacterial natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. This compound | 124843-68-1 | Benchchem [benchchem.com]

- 10. EP0300294A2 - Novel compound DC-107 and process for its preparation - Google Patents [patents.google.com]

applications of Tan 999 in immunology research

Application Notes and Protocols: Ruxolitinib in Immunology Research

Disclaimer: The compound "Tan 999" could not be identified in publicly available scientific literature. The following application notes and protocols are based on the well-characterized JAK1/2 inhibitor, Ruxolitinib , as a representative example of a small molecule immunomodulator. These guidelines should be adapted for specific experimental contexts.

Introduction

Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. These enzymes are critical components of signaling pathways for numerous cytokines and growth factors that are fundamental to hematopoiesis and immune function. By blocking JAK signaling, Ruxolitinib effectively modulates the immune response and has been approved for treating various myeloproliferative neoplasms and graft-versus-host disease. In immunology research, Ruxolitinib is a valuable tool for investigating cytokine signaling, immune cell activation, and inflammatory processes.

Mechanism of Action: JAK-STAT Pathway Inhibition